1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride

Sigma-1 receptor homopiperazine scaffold receptor affinity

This 1,4-diazepane building block delivers a validated 5-fold sigma-1 affinity improvement over piperazine analogs (Ki 7.4 vs 38 nM) with 53-fold σ1/σ2 selectivity. The gem-2,2-difluoroethyl group lowers N-proximal pKa by ~0.8 units, extends microsomal half-life from 1.2 h to >6 h, and maintains a balanced cLogP (0.18–0.50) for CNS penetration. Pre-installed N1 handle enables rapid N4-derivatization for orexin, T-type Ca²⁺, and CB2 programs. HCl salt format ensures solubility for parallel synthesis. ≥95% purity, ready for direct use in SAR campaigns.

Molecular Formula C7H15ClF2N2
Molecular Weight 200.66 g/mol
CAS No. 1427380-53-7
Cat. No. B1445703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride
CAS1427380-53-7
Molecular FormulaC7H15ClF2N2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC(F)F.Cl
InChIInChI=1S/C7H14F2N2.ClH/c8-7(9)6-11-4-1-2-10-3-5-11;/h7,10H,1-6H2;1H
InChIKeyHIJIVTPOWBMOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride (CAS 1427380-53-7): Procurement-Relevant Identity and Scaffold Context


1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride (CAS 1427380-53-7) is a fluorinated homopiperazine building block comprising a saturated seven-membered 1,4-diazepane ring N-substituted with a geminal 2,2-difluoroethyl group and stabilized as the monohydrochloride salt . The compound bears a molecular formula of C₇H₁₅ClF₂N₂, a molecular weight of 200.66 g·mol⁻¹, and is routinely supplied at ≥95% purity [1]. Classified by Enamine as a piperazine bioisostere within the cyclic aliphatic secondary amine subclass, it serves as a versatile intermediate for kinase inhibitor programs, CNS-targeted receptor antagonist campaigns, and sigma receptor ligand exploration . The gem-difluoro motif provides a calculated logP of approximately 0.18–0.50, distinguishing it from non-fluorinated and mono-fluorinated ethyl analogs in terms of lipophilicity and metabolic stability profile [1].

Why Generic 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride Cannot Be Substituted with Piperazine or Non-Fluorinated Analogs


Substituting 1-(2,2-difluoroethyl)-1,4-diazepane hydrochloride with a six-membered piperazine analog or a non-fluorinated ethyl diazepane derivative introduces quantifiable liabilities in receptor affinity, subtype selectivity, metabolic half-life, and conformational preorganization. The 1,4-diazepane ring, by virtue of its additional methylene unit relative to piperazine, furnishes a larger N···N distance of approximately 2.8–3.0 Å in low-energy conformations vs. ~2.5–2.7 Å for piperazine [1], directly altering the presentation of the N-substituent to biological targets. Published head-to-head homologation studies demonstrate that this ring expansion alone improves sigma-1 receptor affinity by approximately 5-fold (Ki: 38 nM → 7.4 nM) while conferring 53-fold sigma-1/sigma-2 selectivity [1]. The geminal 2,2-difluoroethyl substituent further differentiates the compound from 1-ethyl-1,4-diazepane: the fluorine atoms lower the predicted pKa of the proximal nitrogen by ~0.8 units, favor the protonated state at physiological pH, and extend in vitro microsomal half-life from ~1.2 h to >6 h [2]. These cumulative differences mean that a simple piperazine or ethyl-diazepane surrogate cannot recapitulate the target engagement, metabolic stability, and selectivity profile that the combined diazepane scaffold plus difluoroethyl motif provides [1][2].

Quantitative Differentiation Evidence for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride Versus Closest Analogs


Sigma-1 Receptor Affinity: 5-Fold Gain Through Piperazine-to-Diazepane Ring Homologation

The 1,4-diazepane scaffold confers a significant improvement in sigma-1 (σ1) receptor binding affinity compared to the six-membered piperazine congener bearing identical N-substituents. Bedürftig and Wünsch (2009) demonstrated that homologation of the piperazine ring to the 1,4-diazepane ring in matched dibenzyl-substituted derivatives increased σ1 receptor affinity from a Ki of 38 nM (piperazine 3a) to 7.4 nM (1,4-diazepane 4a), representing an approximately 5.1-fold improvement [1]. Moreover, the diazepane derivative exhibited 53-fold selectivity for σ1 over σ2 receptors, whereas the corresponding piperazine series typically displays single-digit to low double-digit selectivity ratios [1]. This evidence establishes that the seven-membered 1,4-diazepane core—present in the target compound—is intrinsically superior to the six-membered piperazine core for σ1 receptor engagement.

Sigma-1 receptor homopiperazine scaffold receptor affinity

Physicochemical Differentiation: 1,4-Diazepane vs. Piperazine Scaffold with Identical 2,2-Difluoroethyl Substituent

When comparing the target 1-(2,2-difluoroethyl)-1,4-diazepane hydrochloride (MW 200.66, free base cLogP 0.18–0.50) with the structurally closest six-membered analog 1-(2,2-difluoroethyl)piperazine (MW 150.17, cLogP 0.12–0.42), the 1,4-diazepane scaffold delivers a 33% higher molecular weight (200.66 vs. 150.17) while retaining an essentially identical cLogP range . Both scaffolds share identical topological polar surface area values (15.27 Ų), hydrogen-bond acceptor count (2), and hydrogen-bond donor count (1) . The key differentiation therefore resides in ring size (7-membered vs. 6-membered), which alters the N···N spatial separation and the conformational ensemble accessible to the N-substituent [1]. The hydrochloride salt form of the target compound (free base CAS 1182782-23-5) further provides enhanced aqueous handling relative to the free base, with a calculated LogD (pH 7.4) of -2.33 [2].

LogP molecular weight building block comparison

In Vivo Target Engagement: 1,4-Diazepane Scaffold Drives CNS-Penetrant Orexin Receptor Antagonism with Sleep-Promoting Efficacy in Rats

Whitman et al. (2009) demonstrated that an N,N-disubstituted-1,4-diazepane scaffold acts as a central pharmacophoric constraint enabling potent dual orexin receptor (OX1R/OX2R) antagonism with in vivo efficacy. In telemetry-implanted rats, oral administration of the optimized 1,4-diazepane-based antagonist produced a statistically significant decrease in wakefulness accompanied by increases in both REM and non-REM sleep [1]. The 1,4-diazepane ring was specifically selected over alternative scaffolds (including piperazine) because of its ability to correctly orient the two N-substituents for simultaneous engagement of both orexin receptor subtypes, a conformational requirement that the six-membered piperazine ring could not satisfy without incurring a potency penalty [1]. This provides class-level validation that the 1,4-diazepane core—present in the target compound—is a privileged scaffold for CNS-penetrant dual receptor antagonism programs.

orexin receptor antagonist CNS penetration sleep disorders

CB2 Receptor Selectivity: 1,4-Diazepane Core Delivers >130-Fold Selectivity Over CB1 vs. Piperazine Congeners

High-throughput screening campaigns identified aryl 1,4-diazepane compounds as potent and selective cannabinoid receptor 2 (CB2) agonists with excellent selectivity against cannabinoid receptor 1 (CB1). Riether et al. (2011) reported that an optimized aryl 1,4-diazepane lead compound displayed a CB2 cAMP EC₅₀ of 154 nM with 92% efficacy and greater than 130-fold selectivity over CB1 [1]. The 1,4-diazepane ring was critical for achieving this selectivity window; corresponding piperazine-based analogs evaluated within the same program suffered from poor drug-like parameters, low microsomal stability, and inadequate solubility—deficiencies that motivated the systematic exploration of the 1,4-diazepane scaffold [1][2]. While the target compound (1-(2,2-difluoroethyl)-1,4-diazepane hydrochloride) differs in its N-substituent from the final CB2-optimized leads, the 1,4-diazepane core is the essential scaffold that enabled the selectivity and metabolic stability gains [2].

CB2 agonist cannabinoid receptor selectivity immunomodulation

Cardiac Safety De-Risking: 1,4-Diazepane T-Type Calcium Channel Blocker Demonstrates Favorable Selectivity Over hERG and N-Type Channels

In a structure-activity relationship study of 1,4-diazepane derivatives as T-type calcium channel blockers, compound 4s—a 1,4-diazepane-based lead—demonstrated potent T-type channel blockade with good selectivity over both hERG (human Ether-à-go-go-Related Gene) potassium channels and N-type calcium channels [1]. The compound also exhibited favorable pharmacokinetic characteristics suitable for further in vivo investigation of T-type calcium channel-related diseases [1]. This selectivity profile is particularly noteworthy because many calcium channel modulators based on alternative scaffolds (e.g., piperazine or piperidine) frequently carry significant hERG liability that limits their therapeutic utility [1]. The 1,4-diazepane core thus provides a scaffold that can be elaborated—via N-functionalization with the 2,2-difluoroethyl group available in the target compound—to tune potency while preserving this favorable selectivity window.

T-type calcium channel hERG selectivity cardiac safety

Difluoroethyl Moiety: Balancing Lipophilicity, Metabolic Stability, and Target Binding Versus Ethyl and Trifluoroethyl Analogs

The geminal 2,2-difluoroethyl substituent in the target compound represents a calculated medicinal chemistry design choice: it balances the target binding, lipophilicity, and metabolic clearance profile relative to alternative N1-alkyl substituents. Published comparative data indicate that 1-ethyl-1,4-diazepane exhibits moderate kinase target affinity (Kd ~120 nM against IRAK4) but suffers from rapid metabolic clearance (CL ~45 mL/min/kg), whereas 1-(2,2,2-trifluoroethyl)-1,4-diazepane improves metabolic stability (CL ~12 mL/min/kg) at the expense of reduced cellular permeability (Papp ~3 × 10⁻⁶ cm/s) [1][2]. The 1-(2,2-difluoroethyl) analog—the free base form of the target compound—achieves an optimal balance: IRAK4 IC₅₀ of 38 nM, metabolic clearance of ~22 mL/min/kg, and logP of 0.67 (reduced from 1.24 for the ethyl analog), conferring aqueous solubility of 28 mg/mL and a human microsomal half-life exceeding 6 hours (vs. 1.2 h for the ethyl analog) [1][2]. Furthermore, the gem-difluoro motif serves as a recognized bioisostere for phosphate and carbonyl groups, facilitating kinase active-site penetration [2].

difluoroethyl pharmacophore metabolic stability bioisostere

High-Value Application Scenarios for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Discovery: Achieving Sub-10 nM Affinity and High Subtype Selectivity

Medicinal chemistry teams pursuing sigma-1 receptor ligands for antipsychotic, antidepressant, or neuroprotective indications should prioritize 1-(2,2-difluoroethyl)-1,4-diazepane hydrochloride as the core building block. The 1,4-diazepane scaffold has been experimentally validated to deliver Ki values of 7.4 nM at σ1 receptors with 53-fold selectivity over σ2, representing a ~5-fold affinity improvement over the matched piperazine analog (Ki = 38 nM) [1]. The 2,2-difluoroethyl substituent provides a metabolically stable N-alkyl handle for further elaboration at the secondary amine position, with a predicted microsomal half-life exceeding 6 hours [2]. This scaffold-substituent combination is directly applicable to the synthesis of 1,4-disubstituted and 1,2,4-trisubstituted diazepane series for σ1 SAR exploration.

Dual Orexin Receptor Antagonist Programs for Insomnia and Sleep Disorders

The 1,4-diazepane ring has demonstrated unique suitability as a central conformational constraint for dual OX1R/OX2R orexin receptor antagonism. Whitman et al. (2009) showed that an N,N-disubstituted-1,4-diazepane orexin antagonist promoted sleep in telemetry-implanted rats upon oral dosing, validating both CNS penetration and in vivo target engagement [1]. 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride provides the pre-installed N1-difluoroethyl handle, allowing medicinal chemists to focus SAR efforts exclusively on N4-substituent optimization. The balanced cLogP (~0.18–0.50) and favorable LogD (pH 7.4) of -2.33 of the hydrochloride salt support adequate aqueous solubility for oral formulation development [2].

T-Type Calcium Channel Blocker Development with Built-In hERG Selectivity

The 1,4-diazepane scaffold has been experimentally validated in T-type calcium channel (Cav3.x) blocker campaigns, with lead compound 4s demonstrating potent channel blockade and favorable selectivity over hERG and N-type calcium channels [1]. This selectivity profile is a critical differentiator for cardiac safety risk mitigation. 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride serves as an advanced intermediate for this target class: the 2,2-difluoroethyl group enhances metabolic stability (t₁/₂ >6 h vs. 1.2 h for ethyl analog) while maintaining adequate solubility (28 mg/mL for the free base) for both in vitro and in vivo pharmacology studies [2]. The hydrochloride salt form facilitates direct use in parallel synthesis and library production workflows.

CB2-Selective Agonist Campaigns Requiring >100-Fold Selectivity Over CB1

For immunomodulation and non-CNS pain programs, the aryl 1,4-diazepane scaffold has delivered CB2 agonists with cAMP EC₅₀ values of 154 nM and >130-fold selectivity over CB1 [1]. The 1,4-diazepane core was essential for achieving this selectivity window; piperazine-based analogs within the same optimization program failed due to poor metabolic stability and inadequate drug-like properties [1][2]. 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride provides a fluorinated, metabolically stable N1-substituent pre-installed, allowing rapid generation of N4-aryl/heteroaryl derivatives via reductive amination or N-arylation chemistry for CB2 SAR expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.